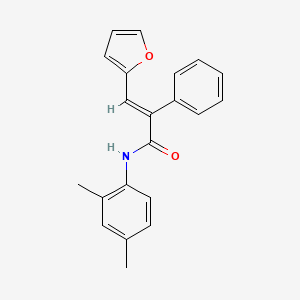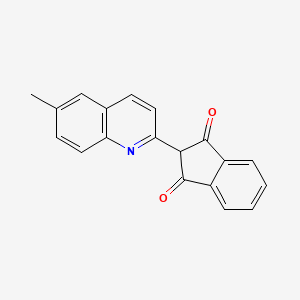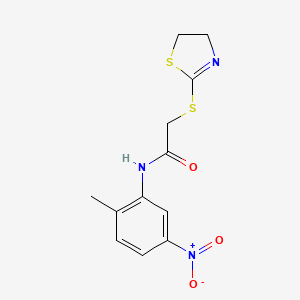![molecular formula C12H19N3OS B5781245 N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as DMAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAT is a thiourea derivative that has been shown to inhibit the activity of a specific protein kinase, making it a valuable tool for studying the biochemical and physiological effects of this enzyme. In
作用機序
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea is a potent inhibitor of CK2 activity, binding to the ATP-binding site of the enzyme and preventing the transfer of phosphate groups to substrate proteins. This results in a decrease in CK2-mediated phosphorylation events, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects
The inhibition of CK2 activity by N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. For example, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the pro-apoptotic protein BAD. N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the primary advantages of using N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is its specificity for CK2, which allows researchers to investigate the role of this enzyme in a variety of cellular processes. However, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea also has some limitations, including its potential toxicity and the fact that it may inhibit other protein kinases at high concentrations.
将来の方向性
There are a number of potential future directions for research involving N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea. For example, researchers could investigate the role of CK2 in other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, researchers could explore the potential of N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea as a therapeutic agent for CK2-related diseases, either alone or in combination with other drugs. Finally, researchers could investigate the potential of N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea as a tool for studying other protein kinases, either by modifying the compound to target other enzymes or by using it as a template for the development of new inhibitors.
合成法
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea can be synthesized through a multistep process involving the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with N,N-dimethylethylenediamine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through a purification process involving recrystallization.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been used extensively in scientific research as a tool for studying the activity of protein kinases. Specifically, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and differentiation, DNA repair, and apoptosis. N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been used in a variety of research studies to investigate the role of CK2 in these processes and to identify potential therapeutic targets for CK2-related diseases.
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(2)9-8-13-12(17)14-10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGARZSAXKSVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)

![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)






![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)